2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride
Description
This compound features a pyrazole core substituted with a trifluoromethyl group at the 3-position and a methyl group at the 1-position. The ethanamine hydrochloride moiety attached via an ether linkage suggests enhanced solubility compared to non-ionic analogs. Such compounds are typically synthesized for agrochemical or pharmaceutical applications, leveraging the trifluoromethyl group’s metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3O.ClH/c1-13-4-5(14-3-2-11)6(12-13)7(8,9)10;/h4H,2-3,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQDUBYMMNTKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416230-53-8 | |
| Record name | 2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanism of action, efficacy in various applications, and relevant case studies.
- Molecular Formula : C7H9F3N2O·HCl
- Molecular Weight : 210.61 g/mol
- CAS Number : 898598-62-4
Research indicates that the compound exhibits significant biological activity through various pathways. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane penetration and interaction with target proteins. The pyrazole moiety is known for its role in modulating enzyme activity and receptor interactions.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. Preliminary tests showed effective inhibition against several bacterial strains, indicating its potential as an antimicrobial agent.
Herbicidal Activity
The compound has been tested for herbicidal activities, showing a notable efficacy of approximately 80% against certain plant species at a concentration of 200 μg/mL . This suggests its potential application in agricultural pest management .
Anti-inflammatory Properties
In vitro studies have indicated that the compound may exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. This could position it as a candidate for developing new anti-inflammatory drugs.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from 1,3,4-Oxadiazole Thioether Series
and describe six 1,3,4-oxadiazole thioether derivatives sharing the 1-methyl-3-(trifluoromethyl)pyrazole moiety. These compounds differ in substituents at the thioether position, which significantly influence their physical properties and bioactivity. Key comparisons are summarized below:
Table 1: Comparison of 1,3,4-Oxadiazole Thioether Derivatives
Key Observations:
- Substituent Impact on Yield : Bulkier substituents (e.g., 4-bromobenzyl) generally yielded higher purity products (>80%), while smaller groups (e.g., acetonitrile) resulted in lower yields (27.7%) due to steric or solubility challenges .
- Melting Points : Electron-withdrawing groups (e.g., bromo, chloro) increased melting points (113–114°C for Compound 1), whereas aliphatic substituents (e.g., allyl) lowered them (77–78°C for Compound 3) .
- Bioactivity : Thioether derivatives with halogenated aromatic substituents (e.g., 4-bromobenzyl in Compound 1) showed herbicidal "bleaching effects," while heterocyclic substituents (e.g., 2-chlorothiazol-5-yl in Compound 4) exhibited strong fungicidal activity (>50% inhibition at 50 μg/mL) .
Functional Comparison with Non-Oxadiazole Analogs
Pyrazole Carbonyl Chlorides ()
Intermediates such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (Compound 5 in ) share the pyrazole core but lack the ethanamine hydrochloride moiety. These intermediates are critical for synthesizing amide or ester derivatives, highlighting the versatility of the pyrazole scaffold in drug design .
Patent Derivatives ()
A structurally complex derivative from EP 4374877 A2 incorporates the pyrazole-trifluoromethyl motif within a spirocyclic system. Unlike the target compound, this derivative includes a diazaspiro[4.5]decene ring and sulfonic acid groups, suggesting applications in kinase inhibition or oncology .
Molecular Docking and Mechanism of Action
highlights Compound 5g (4-bromobenzyl thioether) as a lead candidate with fungicidal activity. Molecular docking revealed that its oxadiazole-thioether scaffold binds to succinate dehydrogenase (SDH, PDB:2FBW) similarly to the commercial fungicide penthiopyrad. Key interactions include hydrogen bonding with Arg-43 and hydrophobic contacts with Trp-35, mediated by the trifluoromethyl group’s electron-withdrawing properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving pyrazole derivatives. Key steps include:
- Step 1 : Alkylation or nucleophilic substitution to introduce the trifluoromethyl group .
- Step 2 : Coupling the pyrazole ring with ethanamine via an ether linkage under basic conditions (e.g., NaOH in ethanol) .
- Step 3 : Salt formation with HCl to improve solubility and stability .
Optimization involves adjusting temperature (60–80°C), solvent choice (ethanol/methanol), and catalyst use (e.g., Pd for coupling reactions). Purity is monitored via TLC and NMR .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms the presence of the trifluoromethyl group (δ ~110–120 ppm in NMR) and pyrazole ring protons (δ 6.5–8.0 ppm in NMR) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] at m/z ~280–300) .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays (solubility ~50–100 mg/mL in water). Stability testing involves:
- pH-dependent studies : Monitor degradation via HPLC at pH 2–9 (optimal stability at pH 4–6) .
- Thermal analysis : Differential Scanning Calorimetry (DSC) confirms stability up to 150°C .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based protocols .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproducts like dehalogenated or dimerized derivatives?
- Methodological Answer :
- Byproduct Suppression : Use inert atmospheres (N/Ar) to prevent oxidation .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency .
- Purification Strategies : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
Q. What computational approaches (e.g., QSAR, molecular docking) are effective in predicting its bioactivity?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- Molecular Docking : Simulate binding to targets (e.g., kinase ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .
Q. How can contradictory data on its mechanism of action be resolved?
- Methodological Answer :
- Multi-omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify affected pathways .
- Orthogonal Assays : Validate target engagement using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Q. What strategies are used to study its stability under physiological conditions (e.g., plasma, liver microsomes)?
- Methodological Answer :
- Plasma Stability Assay : Incubate compound in human plasma (37°C, 1–24 hours) and quantify via LC-MS .
- Metabolic Stability : Use liver microsomes with NADPH cofactor; identify metabolites via UPLC-QTOF .
Q. How can structural analogs be designed to enhance selectivity for a target receptor?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the trifluoromethyl group with chloro or cyano groups to modulate binding .
- Scaffold Hopping : Replace the pyrazole ring with imidazole or triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
